molecular formula C12H19N3O4 B014922 Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 183673-70-3

Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No. B014922
Key on ui cas rn: 183673-70-3
M. Wt: 269.3 g/mol
InChI Key: DHJXKTPWDXJQEK-UHFFFAOYSA-N
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Patent
US06218415B1

Procedure details

2.12 g (32.6 mmol) of potassium cyanide are added to a solution of 5 g (25.1 mmol) of N-tert-butoxycarbonyl-4-piperidone (34.1) and 24.01 g (250 mmol) of ammonium carbonate in 80 ml of EtOH/water=1/1 and the mixture is left to stir at 60° C. for 5 h. The pH is subsequently adjusted to 6.3 by adding 6N HCl and the mixture is stirred at 60° C. for a further 1.5 h. The precipitate is filtered off with suction and dried under high vacuum. 3.43 g of (34.2) are obtained as a colorless solid. A further 1.0 g of (34.2) is obtained by extracting the filtrate with dichloromethane, drying the organic phase over sodium sulfate, filtering and removing the solvent in vacuo. Total yield of (34.2): 4.43 g (66%) of colorless solid.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.01 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[C:4]([O:8][C:9]([N:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1)=[O:10])([CH3:7])([CH3:6])[CH3:5].[C:18](=[O:21])([O-])[O-].[NH4+:22].[NH4+:23].Cl.C[CH2:26][OH:27].O>>[O:27]=[C:26]1[NH:23][C:18](=[O:21])[C:14]2([CH2:15][CH2:16][N:11]([C:9]([O:8][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:10])[CH2:12][CH2:13]2)[NH:22]1 |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
24.01 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
EtOH water
Quantity
80 mL
Type
reactant
Smiles
CCO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
STIRRING
Type
STIRRING
Details
the mixture is stirred at 60° C. for a further 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O=C1NC2(C(N1)=O)CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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